INI-43

Description

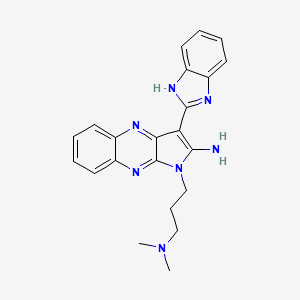

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H23N7 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

3-(1H-benzimidazol-2-yl)-1-[3-(dimethylamino)propyl]pyrrolo[3,2-b]quinoxalin-2-amine |

InChI |

InChI=1S/C22H23N7/c1-28(2)12-7-13-29-20(23)18(21-25-15-9-4-5-10-16(15)26-21)19-22(29)27-17-11-6-3-8-14(17)24-19/h3-6,8-11H,7,12-13,23H2,1-2H3,(H,25,26) |

InChI Key |

LWPQQQAILAUWTI-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C4=NC5=CC=CC=C5N4)N |

Canonical SMILES |

CN(C)CCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C4=NC5=CC=CC=C5N4)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

INI 43; INI43; INI-43 |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Target of INI-43: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

INI-43 is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer therapeutic. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental evidence supporting its function. Extensive research has identified Karyopherin beta 1 (Kpnβ1), a key component of the nuclear import machinery, as the primary molecular target of this compound. By inhibiting Kpnβ1, this compound disrupts the nuclear transport of various cargo proteins essential for cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis. This document synthesizes the current understanding of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Molecular Target

This compound, with the chemical name 3-(1H-benzimidazol-2-yl)-1-(3-dimethylaminopropyl)pyrrolo[5,4-b]quinoxalin-2-amine, was identified through an in silico screening for small molecules that could potentially bind to and inhibit Karyopherin beta 1 (Kpnβ1).[1][2] Kpnβ1, also known as Importin β, is a crucial nuclear transport receptor responsible for the translocation of a wide array of proteins from the cytoplasm into the nucleus through the nuclear pore complex.[1][3] In many types of cancer, Kpnβ1 is overexpressed, and this increased expression is often associated with poorer patient survival.[4] The reliance of cancer cells on robust nuclear import for processes such as cell division and survival makes Kpnβ1 an attractive target for anti-cancer drug development. This compound directly binds to Kpnβ1, thereby inhibiting its function and impeding the nuclear import of its cargo proteins.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of Kpnβ1-mediated nuclear import. This disruption of nuclear transport affects numerous downstream signaling pathways that are critical for cancer cell pathophysiology.

Disruption of Nuclear Import of Kpnβ1 Cargo Proteins

This compound has been shown to interfere with the nuclear localization of several key Kpnβ1 cargo proteins, including:

-

NFAT (Nuclear Factor of Activated T-cells): A transcription factor involved in cell differentiation and immune responses.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls transcription of DNA, cytokine production, and cell survival.

-

AP-1 (Activator Protein 1): A transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines.

-

NFY (Nuclear Transcription Factor Y): A ubiquitous transcription factor that binds to the CCAAT box motif in the promoter of numerous genes.

By preventing the nuclear entry of these and other transcription factors, this compound effectively shuts down the gene expression programs that drive cancer cell proliferation and survival.

Induction of Cell Cycle Arrest and Apoptosis

A direct consequence of inhibiting Kpnβ1 is the induction of a G2-M phase cell cycle arrest in cancer cells. This is followed by the activation of the intrinsic apoptotic pathway, leading to programmed cell death. Overexpression of Kpnβ1 has been demonstrated to rescue cancer cells from the cytotoxic effects of this compound, confirming that the cell death is, at least in part, a direct result of Kpnβ1 inhibition.

Synergistic Effects with Chemotherapeutic Agents

Pre-treatment of cervical cancer cells with this compound has been shown to significantly enhance their sensitivity to the chemotherapeutic agent cisplatin. This synergistic effect is mediated through the stabilization of the tumor suppressor protein p53 and a decrease in the nuclear import of NF-κB, which is involved in cisplatin resistance.

Quantitative Data

The anti-cancer activity of this compound has been quantified across various cell lines. The following tables summarize the available data on its efficacy.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 9.3 |

| CaSki | Cervical Cancer | ~10 |

| Kyse30 | Esophageal Cancer | ~10 |

| WHCO6 | Esophageal Cancer | ~10 |

Data compiled from multiple sources.

Table 2: Efficacy of this compound in Cancer vs. Non-Cancerous Cell Lines

| Cell Line | Cell Type | Effect of 10 µM this compound (48-72h) |

| Cancer Cell Lines (Cervical, Esophageal) | Cancerous | Complete cell death |

| DMB, FG0 | Non-cancerous | Minimal effect on proliferation |

This table highlights the selectivity of this compound for cancer cells over non-cancerous cells.

Table 3: Synergistic Effect of this compound with Cisplatin in Cervical Cancer Cells

| Treatment | Effect |

| This compound (5 µM) | Negligible apoptosis |

| Cisplatin alone | Increased apoptosis |

| This compound (pre-treatment) + Cisplatin | Significantly enhanced apoptosis (3.6-fold increase in caspase-3/7 activation in HeLa cells compared to cisplatin alone) |

This demonstrates the potential of this compound in combination therapies.

Experimental Protocols

The identification and characterization of this compound's molecular target have been supported by a range of experimental techniques. Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the proliferation and viability of cancer and non-cancer cell lines.

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, cells are treated with various concentrations of this compound (e.g., 5 µM and 10 µM) or a vehicle control.

-

Cell proliferation is monitored at 24-hour intervals for a period of up to 5 days.

-

At each time point, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Immunofluorescence for Subcellular Localization

-

Objective: To visualize the effect of this compound on the nuclear import of Kpnβ1 cargo proteins, such as NF-κB (p65 subunit).

-

Protocol:

-

Cells are grown on coverslips and treated with this compound for a specified duration.

-

Where applicable, cells are stimulated with an agent known to induce nuclear translocation of the protein of interest (e.g., Phorbol 12-myristate 13-acetate (PMA) for p65).

-

Cells are then fixed, permeabilized, and incubated with a primary antibody specific to the cargo protein.

-

Following washing steps, a fluorescently labeled secondary antibody is added.

-

The coverslips are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Images are captured using a confocal or fluorescence microscope to determine the subcellular localization of the protein.

-

Luciferase Reporter Assay

-

Objective: To quantify the transcriptional activity of Kpnβ1 cargo proteins that are transcription factors (e.g., NFAT, NF-κB).

-

Protocol:

-

Cells are co-transfected with a reporter plasmid containing luciferase gene under the control of a promoter with binding sites for the transcription factor of interest, and an expression plasmid for the transcription factor if necessary.

-

After transfection, cells are treated with this compound and/or a stimulant (e.g., PMA and ionomycin for NFAT).

-

Cells are then lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

A decrease in luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of the transcription factor's nuclear activity.

-

Cellular Thermal Shift Assay (CETSA)

-

Objective: To provide evidence for the direct physical binding of this compound to its target protein, Kpnβ1, in a cellular context.

-

Protocol:

-

Intact cells or cell lysates are treated with this compound or a vehicle control.

-

The samples are then heated to various temperatures, creating a temperature gradient.

-

The heated samples are centrifuged to separate aggregated, denatured proteins from the soluble protein fraction.

-

The amount of soluble Kpnβ1 remaining at each temperature is quantified by Western blotting.

-

A shift in the melting curve of Kpnβ1 to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of this compound.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

The body of evidence strongly supports Karyopherin beta 1 as the primary molecular target of this compound. Through the inhibition of this essential nuclear import receptor, this compound effectively disrupts cellular processes that are hijacked by cancer cells to promote their growth and survival. The selectivity of this compound for cancer cells and its synergistic effects with existing chemotherapies underscore its potential as a valuable candidate for further preclinical and clinical development. This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic targeting of the nuclear transport machinery in cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting the Nuclear Import Receptor Kpnβ1 as an Anticancer Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Investigating the effect of a small molecule, Inhibitor of Nuclear Import (this compound) as a pan-cancer treatment [open.uct.ac.za]

INI-43: A Kpnβ1-Targeted Nuclear Import Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The nuclear transport machinery, particularly the Karyopherin β1 (Kpnβ1) import receptor, is increasingly recognized as a critical regulator of oncogenesis. Overexpression of Kpnβ1 is a common feature in various cancers, facilitating the nuclear import of numerous cargo proteins essential for cancer cell proliferation, survival, and stress response. INI-43 is a novel small molecule inhibitor identified through in silico screening that specifically targets Kpnβ1, disrupting the nuclear translocation of key oncoproteins and transcription factors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of targeting the nuclear import pathway in cancer.

Introduction: The Role of Kpnβ1 in Cancer and the Emergence of this compound

Karyopherin β1 (Kpnβ1), also known as importin β1, is a central component of the classical nuclear import pathway. It recognizes and binds to importin α, which in turn binds to cargo proteins containing a classical nuclear localization signal (NLS). The resulting trimeric complex is then transported through the nuclear pore complex (NPC) into the nucleus. This process is fundamental for the proper localization and function of a multitude of proteins, including transcription factors, cell cycle regulators, and DNA repair enzymes.

In cancer cells, the expression of Kpnβ1 is frequently upregulated. This elevated expression facilitates the increased nuclear import of cargo proteins that drive tumorigenesis, such as NF-κB, AP-1, NFAT, and c-Myc.[1][2][3] By promoting the nuclear accumulation of these factors, Kpnβ1 contributes to enhanced cell proliferation, evasion of apoptosis, inflammation, and metastasis. Consequently, Kpnβ1 has emerged as a promising therapeutic target for cancer intervention.

This compound (3-(1H-benzimidazol-2-yl)-1-(3-dimethylaminopropyl)pyrrolo[5,4-b]quinoxalin-2-amine) is a small molecule inhibitor designed to interfere with Kpnβ1-mediated nuclear import.[1][4] Studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines and can sensitize them to conventional chemotherapeutic agents like cisplatin. This guide delves into the technical details of this compound's function and provides the necessary information for its further investigation and potential clinical development.

Mechanism of Action of this compound

This compound exerts its anticancer effects by directly inhibiting the function of Kpnβ1. This inhibition leads to the cytoplasmic retention of Kpnβ1 cargo proteins, thereby preventing their nuclear functions that are critical for cancer cell survival and proliferation.

Disruption of Kpnβ1-Mediated Nuclear Import

This compound interferes with the nuclear localization of Kpnβ1 itself and its cargo proteins. Treatment of cells with this compound results in a shift of Kpnβ1 localization from predominantly nuclear to cytoplasmic and perinuclear regions. This altered localization is indicative of a disruption in its transport cycle.

The primary mechanism of this compound is the inhibition of the nuclear import of key transcription factors and other proteins that are dependent on Kpnβ1 for their nuclear entry. These include:

-

NF-κB (p65 and p50 subunits): this compound prevents the nuclear translocation of NF-κB subunits, which are critical for inflammation, cell survival, and proliferation.

-

NFAT (Nuclear Factor of Activated T-cells): Inhibition of NFAT nuclear import by this compound has been demonstrated, impacting its transcriptional activity.

-

AP-1 (Activator Protein 1): The nuclear import of AP-1, another transcription factor involved in cell growth and proliferation, is also hindered by this compound.

-

NFY (Nuclear Transcription Factor Y): this compound has been shown to decrease the nuclear levels of NFY-A.

Downstream Cellular Effects

The inhibition of nuclear import of these key proteins by this compound translates into several significant downstream cellular effects:

-

Cell Cycle Arrest: this compound treatment induces a G2/M phase cell-cycle arrest in cancer cells.

-

Induction of Apoptosis: The compound triggers the intrinsic apoptotic pathway, leading to cancer cell death. This is evidenced by increased PARP cleavage and caspase-3/7 activation.

-

Sensitization to Chemotherapy: this compound enhances the efficacy of cisplatin in cervical cancer cells. This synergistic effect is mediated, in part, through the stabilization of p53 and the continued inhibition of NF-κB nuclear import, which is a resistance mechanism to cisplatin.

The following diagram illustrates the proposed signaling pathway affected by this compound.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data from various studies on this compound, providing a clear comparison of its effects across different cell lines and experimental conditions.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | ~10 | |

| CaSki | Cervical Cancer | ~10 | |

| SiHa | Cervical Cancer | ~10 | |

| Kyse30 | Esophageal Cancer | ~10 | |

| WHCO6 | Esophageal Cancer | ~10 | |

| DMB | Non-cancer | >20 | |

| FG0 | Non-cancer | >20 |

Table 2: Synergistic Effects of this compound with Cisplatin in Cervical Cancer Cells

| Cell Line | This compound Pre-treatment (µM) | Cisplatin IC50 (µM) - No Pre-treatment | Cisplatin IC50 (µM) - With Pre-treatment | Fold Sensitization | Reference |

| HeLa | 5 | 18.0 | Significantly lower | Not specified | |

| CaSki | 5 | 18.1 | Significantly lower | Not specified | |

| SiHa | 5 | 30.8 | Significantly lower | Not specified |

Combination Index (CI) values calculated using the Chou-Talalay method revealed synergistic interactions between this compound and cisplatin.

Table 3: Effect of this compound on Nuclear Import and Protein Expression

| Target Protein/Process | Cell Line | This compound Concentration (µM) | Effect | Reference |

| NF-κB (p65) Nuclear Translocation | HeLa | 10 | Significant reduction in PMA-stimulated nuclear import | |

| NFAT Transcriptional Activity | HeLa | 10-15 | Dose-dependent reduction | |

| AP-1 Transcriptional Activity | HeLa | 10 | Significant decrease | |

| NFY-A Nuclear Localization | HeLa | 10 | Decreased nuclear fraction | |

| p53 Half-life (in SiHa cells) | SiHa | 5 | ~2.9-fold increase | |

| p21 Expression (with Cisplatin) | SiHa | 5 | Increased | |

| Mcl-1 Expression (with Cisplatin) | SiHa | 5 | Decreased | |

| γH2AX Levels (with Cisplatin) | SiHa | 5 | Increased |

Table 4: In Vivo Efficacy of this compound

| Xenograft Model | Treatment | Outcome | Reference |

| WHCO6 (Esophageal) | This compound (i.p.) | Significant reduction in tumor growth | |

| CaSki (Cervical) | This compound (i.p.) | Significant reduction in tumor growth |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the characterization of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Immunofluorescence for NF-κB Nuclear Translocation

This protocol visualizes the subcellular localization of NF-κB.

-

Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. The next day, pre-treat the cells with this compound for a specified time (e.g., 2 hours) before stimulating with an NF-κB activator like Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) for 30 minutes.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against an NF-κB subunit (e.g., p65) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining and Mounting: Wash three times with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Western Blotting for Protein Expression and Cleavage

This protocol is used to detect changes in the expression levels of proteins like p53 and Kpnβ1, and to detect the cleavage of proteins like PARP.

-

Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p53, anti-cleaved PARP, anti-Kpnβ1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Luciferase Reporter Assay for Transcriptional Activity

This assay quantifies the transcriptional activity of factors like NFAT and NF-κB.

-

Transfection: Co-transfect cells in a 24-well plate with a firefly luciferase reporter plasmid containing the response element for the transcription factor of interest (e.g., NFAT or NF-κB) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Drug Treatment and Stimulation: After 24 hours, treat the cells with this compound and/or a stimulator (e.g., PMA/Ionomycin for NFAT, TNF-α for NF-κB).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships discussed in this guide.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anticancer therapeutics that target the Kpnβ1 nuclear import pathway. Its ability to inhibit the nuclear translocation of key oncoproteins, induce apoptosis, and synergize with existing chemotherapies highlights its potential. The data and protocols presented in this guide provide a solid foundation for further research into the efficacy and mechanism of this compound.

Future research should focus on:

-

Optimizing the pharmacological properties of this compound to improve its potency, selectivity, and in vivo stability.

-

Expanding in vivo studies to a broader range of cancer models to validate its therapeutic efficacy and safety profile.

-

Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

-

Investigating the potential of this compound in combination with other targeted therapies to overcome resistance and improve patient outcomes.

By continuing to explore the therapeutic potential of Kpnβ1 inhibition with compounds like this compound, the scientific community can pave the way for new and effective cancer treatment strategies.

References

INI-43: A Technical Guide to a Novel Kpnβ1 Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, and biological characterization of INI-43, a potent small molecule inhibitor of Karyopherin β1 (Kpnβ1). This compound, identified through in silico screening, has demonstrated significant anticancer activity in preclinical models by disrupting the nuclear import of key oncoproteins. This document details the mechanism of action of this compound, including its effects on critical signaling pathways, and presents its activity across various cancer cell lines. Furthermore, this guide furnishes detailed protocols for key experimental assays relevant to the study of this compound and similar nuclear transport inhibitors.

Discovery of this compound

This compound was identified as a potential inhibitor of Karyopherin β1 (Kpnβ1) through a structure-based in silico screening of small molecule libraries.[1][2] Kpnβ1, a crucial nuclear import receptor, is frequently overexpressed in various cancers and plays a vital role in the translocation of numerous proteins essential for cancer cell proliferation and survival.[2][3] The in silico screen aimed to identify compounds that could potentially bind to Kpnβ1 and disrupt its function.[1] this compound, with the chemical name 3-(1H-benzimidazol-2-yl)-1-(3-dimethylaminopropyl)pyrrolo[5,4-b]quinoxalin-2-amine, emerged as a promising candidate from this screening process. Subsequent in vitro and in vivo studies confirmed its activity as a Kpnβ1 inhibitor with potent anticancer effects.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the chemical structure of this compound, 3-(1H-benzimidazol-2-yl)-1-(3-dimethylaminopropyl)pyrrolo[5,4-b]quinoxalin-2-amine, suggests a synthetic strategy involving the construction of the quinoxaline and benzimidazole heterocyclic ring systems. The synthesis of similar quinoxalin-2(1H)-one and benzimidazole derivatives often involves condensation reactions between o-phenylenediamines and α-keto acids or related carbonyl compounds. The pyrrolo[1,2-a]quinoxaline scaffold can be synthesized through a multi-step pathway starting from commercially available reagents like 2-nitroaniline. A plausible, though speculative, synthetic workflow is outlined below.

Figure 1: A generalized, hypothetical workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects by inhibiting the nuclear import function of Kpnβ1. This leads to the cytoplasmic retention of several key cargo proteins that are crucial for cancer cell proliferation, survival, and inflammation.

Inhibition of Nuclear Import

This compound has been shown to effectively block the nuclear translocation of several transcription factors that are dependent on Kpnβ1 for their nuclear entry. These include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): By preventing the nuclear import of NF-κB subunits like p50 and p65, this compound inhibits the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation.

-

NFAT (Nuclear Factor of Activated T-cells): this compound reduces the transcriptional activity of NFAT, a key regulator of immune responses and a contributor to tumorigenesis.

-

AP-1 (Activator Protein 1): The nuclear import of AP-1, another transcription factor implicated in cancer, is also hampered by this compound.

-

NFY (Nuclear Transcription Factor Y): this compound prevents the nuclear entry of NFY, a transcription factor involved in cell cycle regulation.

Figure 2: Signaling pathway illustrating this compound's mechanism of action.

Cellular Effects

The inhibition of nuclear import by this compound translates into several key cellular effects that contribute to its anticancer activity:

-

Cell Cycle Arrest: this compound induces a G2/M phase cell cycle arrest in cancer cells, thereby halting their proliferation.

-

Induction of Apoptosis: The compound triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells. This is evidenced by increased activity of caspase-3 and caspase-7.

-

Synergistic Effects with Chemotherapy: this compound has been shown to enhance the chemosensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin. This synergistic effect is mediated, in part, through the stabilization of p53 and further reduction of NF-κB nuclear import.

-

Selective Cytotoxicity: Notably, this compound exhibits selective cytotoxicity towards cancer cells, with minimal effects on the proliferation of non-cancerous cells at therapeutic concentrations.

Quantitative Data

The following tables summarize the quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | ~10 |

| CaSki | Cervical Cancer | ~10 |

| SiHa | Cervical Cancer | ~10 |

| C33A | Cervical Cancer | ~10 |

| Kyse30 | Esophageal Cancer | ~10 |

| WHCO6 | Esophageal Cancer | ~10 |

| OVCAR3 | Ovarian Cancer | ~10 |

| SKOV3 | Ovarian Cancer | ~10 |

| MCF-7 | Breast Cancer | ~10 |

| MDA-MB-231 | Breast Cancer | ~10 |

Data compiled from multiple sources indicating a general IC50 of approximately 10 µM across various cancer cell lines.

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Value | Species |

| Maximum Tolerated Dose (MTD) | 50 mg/kg | Mouse |

| Administration Route | Intraperitoneal injection | Mouse |

| Dosing Regimen | 50 mg/kg, once every 2-3 days | Mouse |

| Outcome | Significant inhibition of esophageal and neck tumor growth | Mouse |

| Metabolic Stability (Degradation Half-life) | > 100 minutes |

Data is based on xenograft mouse models.

Experimental Protocols

Detailed protocols for key assays used in the evaluation of this compound are provided below.

MTT Cell Viability Assay

This assay is used to assess the effect of this compound on cell viability and to determine its IC50 value.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-25 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Caspase-3/7 Activity Assay

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.

-

Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.

-

Assay Reagent Addition: After the treatment period, add an equal volume of a luminogenic caspase-3/7 substrate reagent (e.g., Caspase-Glo® 3/7) to each well.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the caspase activity.

-

Data Analysis: Normalize the luminescence signal to the number of cells or a vehicle control to determine the fold-increase in caspase activity.

NFAT Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of NFAT.

-

Transfection: Co-transfect cells (e.g., HeLa or AD293) in a 24-well plate with an NFAT-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Compound Treatment: After 16-24 hours, pre-treat the cells with this compound for a specified duration.

-

Stimulation: Induce NFAT activation by treating the cells with agonists such as PMA (phorbol 12-myristate 13-acetate) and ionomycin.

-

Cell Lysis: After a few hours of stimulation, lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NFAT transcriptional activity.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the effect of this compound on the nuclear translocation of NF-κB.

-

Cell Culture and Treatment: Grow cells on glass coverslips and pre-treat with this compound before stimulating with an NF-κB activator (e.g., TNF-α or PMA).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody against an NF-κB subunit (e.g., p65). Follow this with incubation with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.

-

Imaging: Mount the coverslips and acquire images using a fluorescence or confocal microscope.

-

Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB signal in individual cells using image analysis software (e.g., ImageJ). The ratio of nuclear to cytoplasmic fluorescence indicates the extent of nuclear translocation.

Conclusion

This compound is a promising preclinical candidate for cancer therapy that acts through a well-defined mechanism of inhibiting Kpnβ1-mediated nuclear import. Its ability to induce cancer cell-specific apoptosis and synergize with existing chemotherapies highlights its therapeutic potential. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working on novel anticancer agents targeting the nuclear transport machinery. Further investigation into the synthesis and optimization of this compound and related compounds is warranted to advance this therapeutic strategy towards clinical application.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Investigating the effect of a small molecule, Inhibitor of Nuclear Import (this compound) as a pan-cancer treatment [open.uct.ac.za]

- 3. Inhibition of Kpnβ1 mediated nuclear import enhances cisplatin chemosensitivity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

Role of INI-43 in inducing G2/M cell cycle arrest

An In-Depth Technical Guide on the Role of INI-43 in Inducing G2/M Cell Cycle Arrest

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule inhibitor that demonstrates significant potential as an anticancer therapeutic agent. Identified through in silico screening, this compound targets the nuclear import receptor Karyopherin beta 1 (Kpnβ1), a protein frequently overexpressed in various malignancies. By disrupting the normal function of Kpnβ1, this compound prevents the nuclear translocation of key proteins essential for cancer cell proliferation and survival, including NF-κB, NFAT, and AP-1.[1][2][3] This interference with critical cellular pathways ultimately elicits a robust G2/M cell cycle arrest and induces apoptosis in cancer cells, while exhibiting minimal cytotoxic effects on non-cancerous cells.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in G2/M phase arrest, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: this compound and its Target, Kpnβ1

Karyopherin beta 1 (Kpnβ1), also known as Importin β1, is a pivotal member of the Karyopherin β superfamily of nuclear transport proteins. It functions as a primary nuclear import receptor, responsible for chaperoning cargo proteins containing a nuclear localization signal (NLS) through the nuclear pore complex into the nucleus. The expression of Kpnβ1 is often elevated in various cancers, and its experimental silencing has been shown to trigger cancer cell death, highlighting it as a promising target for anticancer therapies.

This compound, with the chemical name 3-(1H-benzimidazol-2-yl)-1-(3-dimethylaminopropyl)pyrrolo[5,4-b]quinoxalin-2-amine, was identified as a potent small molecule inhibitor of Kpnβ1. Its therapeutic action is derived from its ability to interfere with the nuclear import function of Kpnβ1, thereby retaining crucial transcription factors and other cargo proteins in the cytoplasm, preventing them from executing their nuclear functions that drive cell growth and survival.

Core Mechanism: Induction of G2/M Cell Cycle Arrest

A primary consequence of treating cancer cells with this compound is the induction of cell cycle arrest at the G2/M transition phase. This checkpoint is a critical control point that ensures cells do not enter mitosis with damaged DNA. The arrest mechanism initiated by this compound is multifaceted, stemming from the inhibition of Kpnβ1-mediated nuclear import.

The transition from the G2 to the M phase is primarily governed by the activation of the M phase-promoting factor (MPF), a complex of Cyclin B1 and Cyclin-dependent kinase 1 (Cdk1). The activity of this complex is tightly regulated. This compound's mechanism converges on the inhibition of this complex through the following proposed pathway:

-

Inhibition of Pro-Survival Factors: this compound blocks the nuclear import of transcription factors like NF-κB, which are critical for transcribing anti-apoptotic and cell-cycle progression genes.

-

Stabilization of p53: In combination therapies, this compound has been shown to stabilize the tumor suppressor protein p53. Activated p53 can induce the expression of Cdk inhibitors like p21.

-

Inhibition of MPF: The p21 protein can directly inhibit the Cyclin B1/Cdk1 complex, preventing the phosphorylation of downstream targets required for mitotic entry and thereby halting the cell cycle at the G2/M checkpoint.

This cascade of events ensures that the cell, deprived of essential nuclear proteins and sensing internal stress, arrests its progression into mitosis and is ultimately directed towards the intrinsic apoptotic pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer and non-cancer cell lines. The data consistently show a selective and potent cytotoxic effect against malignant cells.

Table 1: Cytotoxicity (IC₅₀) of this compound in Human Cell Lines

| Cell Line | Tissue of Origin | Cell Type | IC₅₀ (µmol/L) | Reference |

|---|---|---|---|---|

| HeLa | Cervical Cancer | Cancer | 9.3 | |

| CaSki | Cervical Cancer | Cancer | ~10 | |

| WHCO6 | Esophageal Cancer | Cancer | ~10 | |

| Kyse30 | Esophageal Cancer | Cancer | ~10 | |

| WI38 | Lung | Non-cancer | Minimal Effect |

| FG0 | Gingival Fibroblast | Non-cancer | Minimal Effect | |

Table 2: Effect of this compound on Cell Cycle Phase Distribution

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

|---|---|---|---|---|---|

| Cancer Cells | Control | Baseline | Baseline | Baseline |

| (General) | this compound | Decrease | Decrease | Significant Increase | |

Table 3: Molecular Effects of this compound Treatment (in combination with Cisplatin)

| Protein/Marker | Cellular Function | Effect of this compound Pre-treatment | Reference |

|---|---|---|---|

| p53 | Tumor Suppressor | Stabilized / Activity Induced | |

| p21 | Cdk Inhibitor | Increased Expression | |

| NF-κB (p65/p50) | Transcription Factor | Reduced Nuclear Accumulation | |

| Cyclin D1, c-Myc, XIAP | NF-κB Target Genes | Decreased Expression | |

| γH2AX | DNA Damage Marker | Increased Levels | |

| PARP | Apoptosis Marker | Enhanced Cleavage |

| Caspase-3/7 | Apoptosis Executioner | Increased Activation | |

Key Experimental Protocols

Reproducing and validating the effects of this compound requires standardized methodologies. Below are detailed protocols for the key experiments used to characterize its role in G2/M arrest.

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow Cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-48 hours).

-

Harvesting: Harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes to pellet the cells.

-

Washing: Wash the cell pellet once with ice-cold PBS to remove residual media.

-

Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in the PI/RNase A staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark to ensure complete DNA staining and RNA degradation.

-

Data Acquisition: Analyze the samples on a flow cytometer, using a 488 nm laser for excitation. Collect fluorescence data on a linear scale. Use software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the levels of specific proteins (e.g., Cyclin B1, Cdk1, p53, p21) in cell lysates.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF or Nitrocellulose membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween 20)

-

Chemiluminescent Substrate (ECL)

-

Imaging System

Procedure:

-

Sample Preparation: After treatment with this compound, wash cells with cold PBS and lyse them using ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes in TBST, apply the chemiluminescent substrate and capture the signal using an imaging system or X-ray film.

Immunofluorescence for Subcellular Protein Localization

This method allows for the visualization of the location of specific proteins within the cell, such as the nuclear vs. cytoplasmic localization of NF-κB.

Materials:

-

Cells cultured on glass coverslips

-

Paraformaldehyde (PFA) or ice-cold Methanol for fixation

-

Permeabilization Buffer (e.g., PBS with 0.1-0.5% Triton X-100 or Saponin)

-

Blocking Buffer (e.g., PBS with 1-5% BSA)

-

Primary antibody (specific to target protein)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on sterile glass coverslips and treat with this compound as required.

-

Fixation: Wash cells with PBS. Fix with 4% PFA for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.

-

Permeabilization: If using PFA fixation, wash with PBS and then permeabilize the cell membranes with permeabilization buffer for 10-15 minutes.

-

Blocking: Block non-specific sites by incubating with blocking buffer for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash coverslips three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (protected from light) for 1 hour at room temperature.

-

Counterstaining and Mounting: Wash again, then counterstain with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize and capture images using a fluorescence or confocal microscope.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of Kpnβ1 that effectively induces G2/M cell cycle arrest and apoptosis in cancer cells. Its mechanism of action, centered on the disruption of nucleocytoplasmic transport, represents a compelling strategy for cancer therapy. The ability of this compound to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin further enhances its therapeutic potential, suggesting its utility in combination therapies to overcome drug resistance.

Future research should focus on elucidating the full spectrum of Kpnβ1 cargo proteins affected by this compound to better understand the breadth of its cellular impact. In vivo studies and preclinical trials are necessary to evaluate the safety, pharmacokinetics, and efficacy of this compound in more complex biological systems, paving the way for its potential clinical application in treating a range of malignancies.

References

An In-depth Technical Guide on INI-43 Mediated Apoptosis in Tumor Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

INI-43 is a novel small-molecule inhibitor that demonstrates significant anti-cancer activity by targeting the nuclear import protein Karyopherin beta 1 (Kpnβ1).[1][2] Overexpressed in a multitude of cancers, Kpnβ1 is crucial for the nuclear translocation of proteins that regulate cell proliferation and survival.[1][3] this compound physically binds to Kpnβ1, disrupting this transport mechanism and leading to the cytoplasmic retention of key pro-oncogenic transcription factors such as NF-κB, NFAT, and AP-1.[4] This blockade culminates in G2/M cell-cycle arrest and the induction of the intrinsic apoptotic pathway, marking Kpnβ1 inhibition as a promising therapeutic strategy. Furthermore, this compound acts synergistically with conventional chemotherapeutics like cisplatin, enhancing their efficacy in cancer cells. This guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to this compound's pro-apoptotic effects.

Core Mechanism of Action

Direct Inhibition of Kpnβ1-Mediated Nuclear Import

This compound was identified through in silico screening as a molecule that potentially binds to Kpnβ1. Subsequent biophysical assays, such as the Cellular Thermal Shift Assay (CETSA), confirmed that this compound physically interacts with and stabilizes Kpnβ1 in living cells, providing evidence of direct binding. This interaction interferes with the ability of Kpnβ1 to shuttle its cargo molecules from the cytoplasm into the nucleus. The specificity of this compound is noteworthy; it does not appear to bind to other nuclear transport proteins like CAS, CRM1, or KPNα2, though some interaction with IPO5 has been observed. Rescue experiments have demonstrated that overexpression of Kpnβ1 can partially reverse the cytotoxic effects of this compound, confirming that the molecule exerts its effects, at least in part, by targeting Kpnβ1.

Cytoplasmic Retention of Pro-Oncogenic Transcription Factors

By inhibiting Kpnβ1, this compound prevents the nuclear translocation of several key transcription factors that are vital for cancer cell survival and proliferation. These include:

-

NF-κB (p65/p50): Inhibition of Kpnβ1 leads to the cytoplasmic retention of NF-κB subunits. This prevents the transcription of its target genes, which are involved in anti-apoptosis (e.g., XIAP), cell cycle progression (e.g., Cyclin D1, c-Myc), and inflammation.

-

NFAT (Nuclear Factor of Activated T-cells): this compound treatment significantly reduces the nuclear localization and promoter activity of NFAT.

-

AP-1 (Activator Protein-1): The transcriptional activity of AP-1 is also diminished upon Kpnβ1 inhibition by this compound.

The sequestration of these factors in the cytoplasm is a primary driver of the anti-tumor effects of this compound.

Induction of Apoptosis & Cell Cycle Arrest

This compound treatment effectively induces programmed cell death in a variety of cancer cell lines. This is achieved through the activation of the intrinsic apoptotic pathway and by halting the cell cycle at a critical checkpoint.

Activation of the Intrinsic Apoptotic Pathway

Experimental evidence points to the engagement of the mitochondrial pathway of apoptosis:

-

Cytochrome C Release: Western blot analysis shows a decrease in mitochondrial Cytochrome C levels in HeLa cells following this compound treatment, suggesting its release into the cytoplasm.

-

Caspase Activation: A significant increase in the activity of effector caspases-3 and -7 is observed in response to this compound.

-

PARP-1 Cleavage: The cleavage of PARP-1, a key substrate of activated caspase-3 and a hallmark of apoptosis, is consistently detected after this compound treatment.

G2/M Cell Cycle Arrest

In addition to inducing apoptosis, this compound halts cancer cell proliferation by causing a cell-cycle arrest in the G2–M phase. This effect was observed in CaSki cells as early as 6 hours post-treatment. This arrest prevents damaged cells from proceeding through mitosis, often acting as a prelude to apoptosis. Overexpression of Kpnβ1 has been shown to rescue cells from this this compound-induced G2/M block.

Quantitative Efficacy Data

This compound displays potent cytotoxicity against a range of cancer cell lines while showing significantly less effect on non-cancerous cells, indicating a favorable therapeutic window.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line Type | EC50 / IC50 Concentration (µM) | Reference |

| Cancer Cell Lines (Cervical, Esophageal, Ovarian, Breast) | ~ 5 - 15 | |

| Non-Cancer Epithelial Cell Line (ARPE-19) | ~ 25 |

Table 2: Pro-Apoptotic and Synergistic Activity of this compound

| Assay | Cell Line | Treatment | Result | Reference |

| Caspase-3/7 Activity | HeLa | 10 µM this compound | Significant increase at 6 and 24 hours | |

| Caspase-3/7 Activity | HeLa | This compound + Cisplatin | 3.6-fold increase vs. Cisplatin alone | |

| Caspase-3/7 Activity | SiHa | This compound + Cisplatin | 2.8-fold increase vs. Cisplatin alone |

Synergistic Anti-Cancer Effects with Cisplatin

A key finding is the ability of this compound to enhance the chemosensitivity of cervical cancer cells to cisplatin, a standard-of-care DNA-damaging agent. Pre-treatment with sublethal concentrations of this compound significantly boosts cisplatin-induced cell death. Combination index analysis confirmed that this interaction is synergistic.

The mechanism for this synergy is two-pronged:

-

Inhibition of NF-κB-mediated Repair: Cisplatin induces DNA damage, which can trigger a pro-survival response mediated by NF-κB. This compound pre-treatment blocks the nuclear import of NF-κB, thereby downregulating its target genes involved in DNA repair (e.g., Cyclin D1) and anti-apoptosis (e.g., XIAP). This leads to enhanced DNA damage, as marked by increased γH2AX levels.

-

Stabilization of p53: The combination treatment leads to a moderate stabilization of the tumor suppressor p53. This enhances the expression of pro-apoptotic p53 targets like p21 and reduces levels of the anti-apoptotic protein Mcl-1, tipping the balance toward cell death.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells (e.g., HeLa, CaSki) in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂).

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantifies apoptosis by detecting phosphatidylserine externalization (Annexin V) and loss of membrane integrity (Propidium Iodide, PI).

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration and time points.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS, detach using trypsin, and neutralize with serum-containing medium. Combine all cells for each condition.

-

Washing: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptotic Markers

This protocol detects changes in the expression and cleavage of key apoptosis-related proteins.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., PARP-1, cleaved Caspase-3, Cytochrome C, GAPDH as a loading control).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases.

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as required.

-

Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate.

-

Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Reagent Addition: Add 100 µL of the caspase-glo 3/7 reagent to each well.

-

Incubation: Mix the contents on a plate shaker and incubate for 1-2 hours at room temperature, protected from light.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of caspase activity.

Conclusion

This compound is a potent and specific inhibitor of the Kpnβ1 nuclear import receptor with demonstrated efficacy against a broad range of cancer cell types. Its mechanism of action, centered on the cytoplasmic sequestration of critical oncogenic transcription factors, leads to G2/M cell cycle arrest and apoptosis. The synergistic relationship between this compound and cisplatin highlights a promising therapeutic strategy to overcome chemoresistance and enhance treatment outcomes in cancers like cervical cancer. The data presented herein provides a strong rationale for the continued investigation and development of this compound and other Kpnβ1 inhibitors as a novel class of anti-cancer therapeutics.

References

- 1. Investigating the effect of a small molecule, Inhibitor of Nuclear Import (this compound) as a pan-cancer treatment [open.uct.ac.za]

- 2. Targeting the Nuclear Import Receptor Kpnβ1 as an Anticancer Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KPNB1-mediated nuclear import is required for motility and inflammatory transcription factor activity in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pan-Cancer Therapeutic Potential of INI-43: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

INI-43 is a novel small molecule inhibitor identified through in silico screening, demonstrating significant potential as a pan-cancer therapeutic agent.[1] Its mechanism of action centers on the inhibition of Karyopherin beta 1 (KPNβ1), a key nuclear import protein.[1] KPNβ1 is frequently overexpressed in a multitude of cancer types, including cervical, esophageal, ovarian, breast, liver, gastric, osteosarcoma, and fibrosarcoma, and this overexpression often correlates with poorer patient survival.[2] By targeting the KPNβ1-mediated nuclear import pathway, this compound disrupts essential cellular processes for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis.[1][3] This technical guide provides a comprehensive overview of the pre-clinical data on this compound, including its efficacy across various cancer cell lines, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Mechanism of Action

This compound's primary molecular target is Karyopherin beta 1 (KPNβ1), a crucial component of the nuclear import machinery. KPNβ1 is responsible for transporting a wide array of cargo proteins from the cytoplasm into the nucleus, including transcription factors and cell cycle regulators that are essential for cancer cell growth and survival. This compound physically binds to KPNβ1, thereby inhibiting its function. This inhibition disrupts the nuclear translocation of key oncogenic proteins, leading to downstream anti-cancer effects. Rescue experiments have confirmed that the cytotoxic effects of this compound can be, at least in part, reversed by the overexpression of KPNβ1.

Data Presentation

In Vitro Efficacy of this compound Across Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated in a diverse panel of cancer cell lines. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values demonstrate a broad-spectrum efficacy.

| Cell Line | Cancer Type | IC50/EC50 (µM) | Notes |

| HeLa | Cervical Cancer | ~10 | |

| CaSki | Cervical Cancer | ~10 | |

| SiHa | Cervical Cancer | ~10 | |

| C33A | Cervical Cancer | ~10 | |

| Kyse30 | Esophageal Cancer | ~10 | |

| WHCO6 | Esophageal Cancer | ~10 | |

| OVCAR-3 | Ovarian Cancer | ~10 | |

| SK-OV-3 | Ovarian Cancer | ~10 | |

| MCF-7 | Breast Cancer | ~10 | |

| MDA-MB-231 | Breast Cancer | ~10 | |

| HepG2 | Liver Cancer | ~5 - 15 | |

| AGS | Gastric Cancer | ~5 - 15 | |

| U-2 OS | Osteosarcoma | ~5 - 15 | |

| HT-1080 | Fibrosarcoma | ~5 - 15 | |

| ARPE-19 | Non-cancer epithelial | ~25 | At least two-fold higher than most cancer cell lines. |

Synergistic Effects of this compound with Cisplatin in Cervical Cancer Cells

This compound has been shown to enhance the chemosensitivity of cervical cancer cells to the conventional chemotherapeutic agent, cisplatin.

| Cell Line | Treatment | Effect |

| HeLa | This compound (sublethal concentration) + Cisplatin | Enhanced cisplatin sensitivity, decreased cell viability, and increased apoptosis. |

| SiHa | This compound (sublethal concentration) + Cisplatin | Enhanced cisplatin sensitivity, decreased cell viability, and increased apoptosis. |

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or combination treatments and incubate for the desired duration (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound. Harvest cells, wash with PBS, and count them.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Immunofluorescence for NF-κB Localization

This technique visualizes the subcellular localization of proteins.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or other stimuli (e.g., PMA) as required.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA).

-

Antibody Incubation: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by incubation with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize the localization of NF-κB using a fluorescence or confocal microscope.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Randomize the mice into control and treatment groups.

-

This compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

-

Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitoring and Endpoint: Monitor the body weight and general health of the mice throughout the study. The study is typically terminated when tumors in the control group reach a predetermined maximum size, or if signs of toxicity are observed.

-

Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.

Mandatory Visualizations

Signaling Pathways

References

The Impact of INI-43 on the Nuclear Localization of NFAT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor INI-43 and its impact on the nuclear localization of the Nuclear Factor of Activated T-cells (NFAT). This compound has been identified as a potent inhibitor of Karyopherin beta 1 (Kpnβ1), a key nuclear transport receptor, thereby presenting a promising avenue for therapeutic intervention in diseases characterized by aberrant NFAT signaling, such as cancer.[1][2] This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Introduction: The Calcineurin-NFAT Signaling Pathway and the Role of Kpnβ1

The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are critical mediators of cellular responses to calcium signaling.[3] In a resting cell, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon cellular stimulation, such as through T-cell receptor engagement or treatment with agents like phorbol 12-myristate 13-acetate (PMA) and ionomycin, intracellular calcium levels rise. This increase in calcium activates the calmodulin-dependent phosphatase, calcineurin.[4][5]

Activated calcineurin dephosphorylates NFAT, exposing a nuclear localization signal (NLS). This NLS is recognized by the nuclear import receptor Karyopherin β1 (Kpnβ1), also known as importin β. Kpnβ1 then mediates the translocation of the dephosphorylated NFAT into the nucleus through the nuclear pore complex. Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to regulate the expression of target genes involved in cell proliferation, differentiation, and immune responses.

This compound: A Small Molecule Inhibitor of Kpnβ1-Mediated Nuclear Import

This compound, with the chemical name 3-(1H-benzimidazol-2-yl)-1-(3-dimethylaminopropyl)pyrrolo[5,4-b]quinoxalin-2-amine, is a small molecule identified as an inhibitor of Kpnβ1. By targeting Kpnβ1, this compound effectively blocks the nuclear import of Kpnβ1-dependent cargo proteins, including NFAT. This inhibition of NFAT nuclear localization subsequently leads to a reduction in NFAT-mediated transcriptional activation.

Quantitative Data: The Efficacy of this compound in Inhibiting NFAT Activity

The inhibitory effect of this compound on NFAT activation has been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: Effect of this compound on NFAT Promoter Activation in HeLa Cells

| Treatment Duration | This compound Concentration (µM) | Reduction in NFAT Promoter Activity | Statistical Significance |

| 1.5 hours | 10 | Significant | P < 0.05 |

| 1.5 hours | 15 | Significant (Dose-dependent increase in inhibition) | P < 0.05 |

| 3 hours | IC₅₀ (9.3 µM) | Significant | P < 0.05 |

| 3 hours | 1.5 x IC₅₀ (13.95 µM) | Significant | P < 0.05 |

Data sourced from studies where HeLa cells were stimulated with PMA and ionomycin to induce NFAT activation.

Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 9.3 |

| CaSki | Cervical Cancer | ~10 |

| Kyse30 | Esophageal Cancer | ~10 |

| WHCO6 | Esophageal Cancer | ~10 |

IC₅₀ values were determined after 48-hour treatment with this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting the Nuclear Import Receptor Kpnβ1 as an Anticancer Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NFAT as cancer target: Mission possible? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear translocation and activation of the transcription factor NFAT is blocked by herpes simplex virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for INI-43 in Cell Culture

Introduction

INI-43 is a potent, cell-penetrant small molecule inhibitor of Karyopherin beta 1 (Kpnβ1), a key nuclear transport receptor.[1][2] By interfering with the nuclear import of Kpnβ1 and its various cargo proteins—including transcription factors like NFAT, NFκB, AP-1, and NFY—this compound disrupts cellular processes critical for cancer cell survival and proliferation.[1][3][4] Research has demonstrated that this compound exhibits selective cytotoxicity towards cancer cells, induces G2-M cell cycle arrest, and triggers apoptosis. These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development, particularly in sensitizing tumors to conventional chemotherapeutic agents like cisplatin.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of Kpnβ1-mediated nuclear import. This blockade prevents the translocation of key transcription factors from the cytoplasm to the nucleus, thereby inhibiting the expression of their downstream target genes. For example, by preventing the nuclear accumulation of NFκB, this compound leads to decreased expression of survival-related proteins such as cyclin D1, c-Myc, and XIAP. This disruption of nuclear transport leads to cell cycle arrest at the G2-M phase and induction of the intrinsic apoptotic pathway.

Quantitative Data Summary

The following tables summarize the effective concentrations and cytotoxic effects of this compound as reported in various studies.

Table 1: IC50 Values of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | 9.3 | |

| Importazole | (for comparison) | 25.3 |

| Ivermectin | (for comparison) | 17.8 | |

Table 2: Experimental Conditions and Observed Effects of this compound

| Cell Line(s) | Concentration(s) (µM) | Duration | Observed Effect | Reference |

|---|---|---|---|---|

| HeLa, SiHa | 5 | 2 hours | Reduced nuclear accumulation and activity of NFκB; sensitization to cisplatin. | |

| HeLa | 10, 15 | 1.5 - 3 hours | Interference with nuclear entry of Kpnβ1, NFAT, p65, and NFY; induction of apoptosis. | |

| Cervical & Esophageal Cancer Lines | 5, 10 | 5 days | Selective cytotoxicity towards cancer cells with no effect on non-cancer lines (DMB, FG0). | |

| HeLa | 10, 15 | 1.5 hours | Significant reduction in activated NFAT promoter activity. |

| HeLa, CaSki, SiHa | 5 | 2 hours (pre-treatment) | Increased cisplatin sensitivity and enhanced PARP cleavage when combined with cisplatin. | |

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol provides a general guideline for treating adherent cancer cell lines with this compound.

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight in a 37°C, 5% CO2 incubator. The seeding density should be optimized to ensure cells are in the exponential growth phase at the time of treatment.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C or -80°C for long-term stability.

-